molecular formula C22H19BrN4O2 B3671405 3-bromo-N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide

3-bromo-N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide

Cat. No.: B3671405
M. Wt: 451.3 g/mol
InChI Key: IEJSTJGTPRQHCI-UHFFFAOYSA-N
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Description

This compound is a benzotriazole derivative. Benzotriazoles are a class of compounds that contain a benzene ring fused to a triazole ring. They are used in various applications due to their chemical stability and versatile reactivity .


Molecular Structure Analysis

The compound contains a benzotriazole moiety, an ethylphenyl group, a bromo group, and a methoxybenzamide group. These functional groups could influence the compound’s reactivity and properties .


Chemical Reactions Analysis

Benzotriazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo reactions at the nitrogen atoms of the triazole ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the bromo group is electron-withdrawing, which could affect the compound’s reactivity .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if it’s used as a ligand in a metal complex, it might coordinate to the metal center and influence its reactivity .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this substance. It’s important to avoid inhalation, ingestion, and contact with skin and eyes .

Future Directions

The study of benzotriazole derivatives is a vibrant field due to their versatile reactivity. This specific compound could be studied further to understand its properties and potential applications .

Properties

IUPAC Name

3-bromo-N-[2-(4-ethylphenyl)benzotriazol-5-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN4O2/c1-3-14-4-8-17(9-5-14)27-25-19-10-7-16(13-20(19)26-27)24-22(28)15-6-11-21(29-2)18(23)12-15/h4-13H,3H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJSTJGTPRQHCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC(=C(C=C4)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
3-bromo-N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide
Reactant of Route 3
Reactant of Route 3
3-bromo-N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide
Reactant of Route 4
Reactant of Route 4
3-bromo-N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide
Reactant of Route 5
Reactant of Route 5
3-bromo-N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide
Reactant of Route 6
Reactant of Route 6
3-bromo-N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide

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